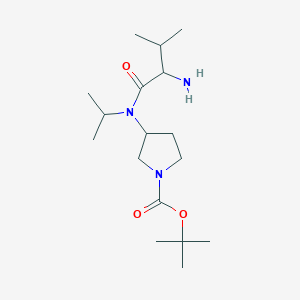

(R)-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate

Beschreibung

The compound “(R)-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate” is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position of the pyrrolidine ring and a branched amide side chain at the 3-position. This structure suggests utility in peptide synthesis, where pyrrolidine scaffolds are often employed as rigid backbones or conformational constraints . The Boc group enhances solubility in organic solvents and protects the pyrrolidine nitrogen during synthetic steps, while the amide linkage provides a handle for further functionalization.

Eigenschaften

Molekularformel |

C17H33N3O3 |

|---|---|

Molekulargewicht |

327.5 g/mol |

IUPAC-Name |

tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)20(12(3)4)13-8-9-19(10-13)16(22)23-17(5,6)7/h11-14H,8-10,18H2,1-7H3 |

InChI-Schlüssel |

NBTXKAYNSBMSHB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate typically involves the use of nitrogen-containing acetals and ketals as starting materials . The general synthetic route includes the cyclization of γ-aminocarbonyl compounds, leading to the formation of pyrrolidine derivatives . The reaction conditions often involve the use of catalysts such as iridium complexes, which facilitate the N-heterocyclization of primary amines with diols .

Industrial Production Methods

Industrial production methods for pyrrolidine derivatives, including ®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate, often involve large-scale synthesis using readily available starting materials and efficient catalytic systems. The use of room temperature ionic liquids (RTILs) has been reported to enhance the catalytic efficiency and facilitate the recovery and reuse of catalysts .

Analyse Chemischer Reaktionen

Types of Reactions

®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and pyrrolidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the formation of new derivatives with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a chiral catalyst in asymmetric synthesis, particularly in Michael additions.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the synthesis of complex organic molecules and as a building block for the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of ®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts as a chiral catalyst, facilitating the formation of enantioselective products in asymmetric reactions. The molecular targets include various enzymes and receptors that are involved in the catalytic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues in Pyrrolidine and Proline Derivatives

The compound shares structural homology with other Boc-protected pyrrolidine derivatives. For example:

- tert-Butyl (S)-2-(((S)-1-(((S)-1-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamoyl)pyrrolidine-1-carboxylate (Compound 58) : Similarities: Both compounds utilize a Boc-protected pyrrolidine core and amide linkages. Differences: Compound 58 features a longer peptide chain (methyl leucyl-leucinate) and lacks the isopropyl and 3-methylbutanamide groups present in the target compound. Its synthesis involves coupling with L-valine and L-leucine derivatives, highlighting its role as a peptide intermediate.

Pyridine-Based Analogues

Pyridine derivatives with tert-butyl and pyrrolidine motifs (e.g., tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ) differ significantly:

- Structural Contrast : The pyridine ring introduces aromaticity and electronic effects absent in the target compound. Such derivatives are often used in catalysis or as ligands in metal complexes.

- Functional Groups: The iodine and methoxy substituents in pyridine analogues enable cross-coupling reactions, unlike the amino-isopropyl group in the target compound.

Biologische Aktivität

(R)-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate, a compound with significant potential in medicinal chemistry, is known for its structural similarity to amino acids and peptides. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H24N2O2

- Molecular Weight : 240.34 g/mol

- CAS Number : 1401669-00-8

The compound features a pyrrolidine ring, which is integral to its biological function. The presence of a tert-butyl group enhances lipophilicity, potentially influencing membrane permeability and biological interactions.

The primary biological activity of (R)-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate is attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. Preliminary studies suggest:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system.

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes related to metabolic disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Neuroprotective Effects : Animal studies have suggested that it may protect neuronal cells from oxidative stress.

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammatory markers in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduced neuronal apoptosis | |

| Anti-inflammatory | Decreased cytokine levels | |

| Enzyme inhibition | Inhibition of metabolic enzymes |

Case Study 1: Neuroprotective Effects

A study conducted on mice administered with (R)-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate showed a significant reduction in neuronal death following induced oxidative stress. The mechanism was linked to the modulation of antioxidant enzyme activity.

Case Study 2: Anti-inflammatory Activity

In vitro experiments using macrophage cell lines demonstrated that treatment with this compound led to a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential therapeutic applications in conditions characterized by chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.